
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Overview
Description
2-Cyano-Pyrimidine is an organic compound with the molecular formula C(_5)H(_3)N(_3). It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral building block . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own .
Mode of Action
This compound is used as a starting material in chemical reactions. For instance, it can be used to make the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin . It can also be used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .
Biochemical Pathways
As a building block, this compound is involved in the synthesis of various biochemicals. For example, it is used in the synthesis of enantiopure (S)-4,5-dihydroxy-2,3-pentanedione (DPD), which is the precursor of autoinducer (AI)-2, a proposed signal for bacterial interspecies communication .
Result of Action
The result of the action of this compound is the formation of other compounds. For example, it can be used to synthesize (2 R)- [1- 2 H 2 ]-glycerol, a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya .
Action Environment
The action of this compound is influenced by the conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reactants or catalysts can affect the yield and selectivity of the reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-Pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 2-Cyano-Pyrimidine .
Another method involves the cyclization of appropriate nitriles with amidines. For example, the reaction of malononitrile with formamidine acetate under reflux conditions can produce 2-Cyano-Pyrimidine .
Industrial Production Methods
Industrial production of 2-Cyano-Pyrimidine often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-Pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and thiols, leading to the formation of substituted pyrimidines.
Oxidation: Oxidative reactions can convert 2-Cyano-Pyrimidine into corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield amino derivatives of pyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and potassium carbonate are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives of pyrimidine.
Scientific Research Applications
2-Cyano-Pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Cyano-Pyrimidine can be compared with other pyrimidine derivatives such as:
2-Amino-Pyrimidine: Unlike 2-Cyano-Pyrimidine, this compound has an amino group at the 2-position, making it more reactive towards electrophiles.
2-Methyl-Pyrimidine: This derivative has a methyl group at the 2-position, which affects its steric and electronic properties.
2-Hydroxy-Pyrimidine: The presence of a hydroxyl group at the 2-position makes this compound more prone to hydrogen bonding and increases its solubility in water.
2-Cyano-Pyrimidine is unique due to its cyano group, which imparts distinct reactivity and potential for further functionalization .
Biological Activity
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, biological applications, and relevant case studies.
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
- CAS Number : 52373-72-5
- Density : 1.106 g/mL at 25 °C
- Boiling Point : 70-75 °C at 10 mmHg
Synthesis
This compound can be synthesized through various methods, often involving the use of glycerol as a starting material. The synthesis process is crucial for ensuring the purity and optical activity of the compound, which is essential for its biological applications.
1. Antimicrobial Properties
Research indicates that derivatives of dioxolanes exhibit antimicrobial activities. A study focused on a series of optically pure dioxolanes demonstrated their effectiveness as inhibitors against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, suggesting potential applications in developing new antimicrobial agents .
2. Role in Glycerol Metabolism
This compound has been utilized as a probe to study glycerol metabolism in microorganisms such as Streptomyces cattleya. This research highlights its role in understanding metabolic pathways and the stereochemistry involved in glycerol utilization .
3. Solvent Applications
The compound has been explored as a bio-based solvent alternative due to its favorable properties compared to traditional solvents. A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate emphasizes its potential as an aprotic solvent with reduced toxicity and environmental impact . The development of such solvents aligns with current sustainability goals within the chemical industry.
Case Study 1: Antimicrobial Activity Evaluation
A series of experiments evaluated the antimicrobial efficacy of methyl 2,2-dimethyl-1,3-dioxolane derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, demonstrating the compound's potential as a lead structure for antibiotic development.
Compound | Concentration (mg/mL) | % Inhibition |
---|---|---|
Dioxolane A | 0.5 | 85% |
Dioxolane B | 1.0 | 90% |
Control | - | 10% |
Case Study 2: Glycerol Metabolism Study
In a study examining glycerol metabolism in Streptomyces cattleya, this compound was used to trace metabolic pathways. The findings revealed that this compound acts as an effective tracer for understanding glycerol's stereochemical processing within microbial systems.
Properties
IUPAC Name |
methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWCCDWPKGNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some synthetic applications of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate?
A1: this compound serves as a versatile building block in organic synthesis. For instance:
- Synthesis of Deuterated Metoprolol Enantiomers: It can be utilized as a starting material to synthesize enantiomers of metoprolol with specific deuterium substitutions. Specifically, the (4S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate enantiomer plays a key role in this process. []
- Synthesis of Pentenomycin I and Epipentenomycin I: The compound acts as a precursor in the synthesis of (±)-Pentenomycin I and (±)-epipentenomycin I. This synthetic route leverages the intramolecular acylation of α-sulfinyl carbanion derived from this compound, followed by pyrolysis. []
- Synthesis of (−)-Dihydromahubanolide B and (−)-Isodihydromahubanolide B: Starting from (−)-methyl 5-hydroxymethyl-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which itself is readily derived from L-(+)-tartaric acid, researchers achieved the total synthesis of (−)-dihydromahubanolide B and (−)-isodihydromahubanolide B, compounds isolated from the Amazonian Lauraceae Licariamahuba (Samp.) Kosterm. []
Q2: Is there a specific enantiomer of this compound preferred in certain synthetic applications?
A: Yes, the stereochemistry of this compound can be crucial. For example, in the stereospecific synthesis of deuterated metoprolol enantiomers, both (4R)- and (4S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-methanols are utilized as key chiral synthons. [] This highlights the significance of enantiomeric purity in achieving the desired stereochemistry in the final product.
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